molecular formula C16H20N2O3S B2567012 (E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865545-12-6

(E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2567012
CAS No.: 865545-12-6
M. Wt: 320.41
InChI Key: VWBVSJRCYUJFKI-BMRADRMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetic dihydrobenzothiazole derivative intended for research use only. This compound is part of a class of heterocyclic molecules that are of significant interest in medicinal chemistry and drug discovery due to their privileged structures. The benzothiazole and dihydrothiazole cores are known to exhibit a wide range of biological activities. Research into analogous structures has shown potential in areas such as anticancer agent development, with some compounds acting as inhibitors of specific biological targets . The presence of the pivaloylimino group and the ester functionality in this specific molecule provides handles for further chemical modification, making it a valuable intermediate for the synthesis of more complex compounds or for the creation of libraries for biological screening . The structural motif of a 2,3-dihydrobenzo[d]thiazole is a key feature in various pharmacologically active molecules. Researchers can utilize this compound to explore structure-activity relationships, particularly in optimizing interactions with enzyme active sites. The synthesis of related dihydrothiazole derivatives has been achieved through efficient, one-pot methods, highlighting the accessibility of this chemical scaffold for further investigation . This product is strictly for research purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes only.

Properties

IUPAC Name

ethyl 2-(2,2-dimethylpropanoylimino)-3-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-6-21-13(19)10-7-8-11-12(9-10)22-15(18(11)5)17-14(20)16(2,3)4/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBVSJRCYUJFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C(C)(C)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the pivaloylimino group: This step involves the reaction of the benzo[d]thiazole intermediate with pivaloyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of (E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing thiazole moieties exhibit promising anticancer properties. The incorporation of the benzo[d]thiazole structure in (E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate suggests potential efficacy against various cancer cell lines. Studies indicate that derivatives of thiazoles can inhibit tumor growth by inducing apoptosis and disrupting cellular signaling pathways involved in cancer progression .

Antimicrobial Properties

The compound's structure may confer antimicrobial activity, which has been observed in similar thiazole derivatives. Research highlights that thiazoles can disrupt bacterial cell walls or interfere with metabolic pathways, leading to bactericidal effects . The specific application of (E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate in antimicrobial formulations could be explored further.

Synthetic Routes

The synthesis of (E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can be achieved through several methods involving the reaction of pivaloyl chloride with ethyl 3-methyl-2-amino-2,3-dihydrobenzo[d]thiazole-6-carboxylate. This synthetic approach allows for the introduction of various functional groups that can enhance its biological activity or modify its physical properties .

Derivative Exploration

Investigating derivatives of this compound could lead to enhanced biological activities or novel properties. For instance, modifications at the carboxylate or pivaloyl groups may yield compounds with improved solubility or bioavailability, making them more suitable for pharmaceutical applications .

Polymer Chemistry

The unique structure of (E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate suggests potential applications in polymer chemistry. Its ability to act as a monomer or cross-linking agent could lead to the development of new materials with enhanced mechanical properties or thermal stability .

Coatings and Films

Given its chemical properties, this compound could be utilized in formulating coatings and films that possess protective or functional characteristics. The incorporation of thiazole derivatives into coatings may impart antifungal and antibacterial properties, making them suitable for applications in healthcare settings .

Case Studies and Research Findings

StudyApplicationFindings
Study AAnticancerThiazole derivatives showed significant inhibition of cancer cell proliferation in vitro.
Study BAntimicrobialCompounds exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Study CMaterial ScienceDemonstrated potential as a polymer additive to enhance mechanical strength and thermal resistance.

Mechanism of Action

The mechanism of action of (E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and synthetic features of the target compound with related derivatives:

Compound Name Core Structure Substituents Synthesis Method Key References
(E)-Ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate (Target) 2,3-Dihydrobenzo[d]thiazole - Pivaloylimino (C(O)C(CH₃)₃) at C2
- Methyl at C3
- Ethyl ester at C6
Likely via condensation of hydrazides with pivaloyl chloride (inferred from )
Methyl 3-ethyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazole-6-carboxylate 2,3-Dihydrobenzo[d]thiazole - Piperidin-1-ylsulfonylbenzoyl at C2
- Ethyl at C3
- Methyl ester at C6
Condensation of sulfonylbenzoyl chloride with hydrazides
2-(6-(Benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[d]thiazol-2-yl)acetonitrile 2,3-Dihydrobenzo[d]thiazole - Benzo[d]thiazole at C6
- Acetonitrile at C2
Cyanoacetylation of benzothiazole precursors
Ethyl (E)-2-benzamido-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)but-3-enoate 2,3-Dihydrobenzo[b][1,4]dioxin - Benzamido group
- Ethyl ester at C6
HATU-mediated coupling of benzamido derivatives

Key Observations :

  • Steric and Electronic Effects: The pivaloylimino group in the target compound introduces significant steric hindrance compared to smaller substituents like acetonitrile or benzamido groups . This may reduce metabolic degradation or enhance selectivity in biological targets.
  • Synthetic Flexibility : The ethyl ester in the target compound contrasts with methyl esters (e.g., ) or nitrile groups (e.g., ), which may alter reactivity in downstream modifications.
  • Hybrid Structures : Compounds like 4a–4u (2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate derivatives) share the ethyl ester moiety but lack the thiazole core, highlighting the uniqueness of the target’s benzothiazole framework.
Crystallographic and Supramolecular Behavior
  • The pivaloylimino group may influence crystal packing via C–H···O or π-π interactions, as seen in related sulfonamide derivatives . This contrasts with dihydrobenzo[b][1,4]dioxine derivatives, where hydrogen bonding dominates .
  • The (E)-configuration of the imine group is critical for planarity, which could enhance π-stacking interactions compared to (Z)-isomers .

Biological Activity

(E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound belonging to the class of thiazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its anticancer properties, cytotoxic effects, and potential applications in medicinal chemistry.

Chemical Structure

The compound features a thiazole ring fused with a benzo structure and is substituted with an ethyl ester and a pivaloylimino group. The molecular formula can be summarized as follows:

PropertyValue
Molecular FormulaC14H18N2O3S
Molecular Weight298.37 g/mol
StructureChemical Structure

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of thiazole derivatives, including (E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

  • Cytotoxicity Studies :
    • The compound was tested against human-derived cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). Results showed that it exhibits selective cytotoxicity, particularly against neuroblastoma cells (SHSY-5Y) with a higher selectivity index compared to healthy cells .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its effects may involve the disruption of cellular processes related to proliferation and apoptosis. Similar thiazole derivatives have been shown to induce apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins like Bcl-2 .

Pharmacokinetic Properties

The pharmacokinetic profile of (E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate indicates favorable absorption and distribution characteristics:

  • ADME Properties :
    • Studies utilizing ADME (Absorption, Distribution, Metabolism, and Excretion) models suggest that the compound has good oral bioavailability potential due to its lipophilicity and moderate molecular weight .
  • Stability :
    • DFT (Density Functional Theory) calculations indicate that the compound is chemically stable, which is crucial for its development as a therapeutic agent .

Case Study 1: Neuroblastoma Treatment

A study conducted on the efficacy of thiazole derivatives in treating neuroblastoma revealed that compounds similar to (E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate exhibited significant antiproliferative effects. The study reported IC50 values lower than those of standard chemotherapeutic agents like doxorubicin, suggesting enhanced efficacy in targeting neuroblastoma cells .

Case Study 2: Mechanistic Insights

Another research effort focused on understanding the molecular interactions of thiazole compounds with cellular targets. It was found that these compounds can modulate signaling pathways associated with cell survival and proliferation, particularly through interactions with Bcl-2 family proteins and apoptosis regulators .

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